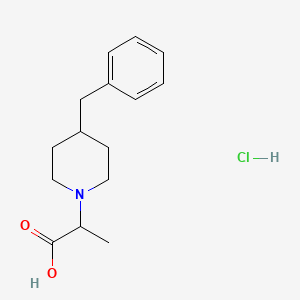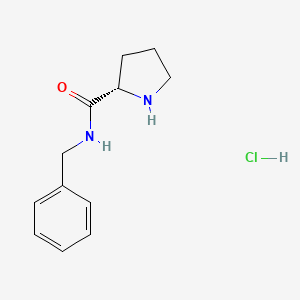
2-Chlorocinnamonitrile
概要
説明
2-Chlorocinnamonitrile is an organic compound with the molecular formula C9H6ClN. It is a derivative of cinnamonitrile, where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
準備方法
Synthetic Routes and Reaction Conditions: 2-Chlorocinnamonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, followed by cyclization and dehydration steps. The reaction typically occurs under reflux conditions with ethanol as the solvent.
Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow process. This method involves the same reactants but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2-Chlorocinnamonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorocinnamic acid.
Reduction: Reduction of this compound can yield 2-chlorocinnamylamine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: 2-Chlorocinnamic acid.
Reduction: 2-Chlorocinnamylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Chlorocinnamonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a precursor for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.
作用機序
The mechanism of action of 2-chlorocinnamonitrile involves its interaction with various molecular targets. For instance, in biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the context of its use, such as in drug development or as a chemical intermediate.
類似化合物との比較
2-Chlorobenzonitrile: Similar in structure but lacks the extended conjugation of the cinnamyl group.
2-Chlorocinnamic acid: An oxidized form of 2-chlorocinnamonitrile.
2-Chlorocinnamylamine: A reduced form of this compound.
Uniqueness: this compound is unique due to its combination of a nitrile group and a chlorine-substituted aromatic ring, which provides distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various derivatives.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWUUGALKZGDSD-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Hydroxy-imidazo[1,2-a]pyridine-2-acetic acid](/img/structure/B7846808.png)



![6,8-Dichloro-3,4-dihydrospiro[1-benzopyran-2,4-piperidine]-4-one hydrochloride](/img/structure/B7846837.png)
![7-methoxyspiro[chromene-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B7846841.png)


![[(2S)-3-(1H-indol-3-yl)-1-morpholin-4-yl-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7846869.png)
![[(2S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7846871.png)


![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B7846906.png)
